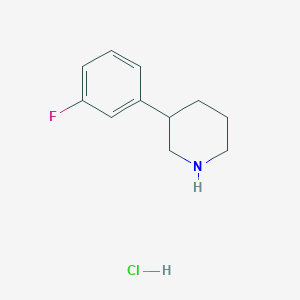

3-(3-Fluorophenyl)piperidine hydrochloride

Description

General Overview of Piperidine (B6355638) Derivatives in Chemical and Biological Research

The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in the architecture of a multitude of biologically active molecules and pharmaceutical agents. nih.govencyclopedia.pubnih.gov This structural unit is present in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org The prevalence of the piperidine scaffold can be attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological activity. nih.gov Researchers have developed numerous synthetic strategies to access a wide array of substituted piperidines, further expanding their utility in drug discovery and chemical biology. nih.gov

Significance of Fluorophenyl Substitution in Piperidine Scaffolds for Research Applications

Furthermore, the relatively small size of the fluorine atom allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. tandfonline.com This substitution can, however, alter the conformation of the molecule and its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net Specifically, the introduction of a fluorophenyl group to a piperidine scaffold can block sites of metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov This strategic fluorination has been instrumental in the development of numerous successful drugs. nih.govrsc.org

Structure

2D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCZNHNUNCBCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598027 | |

| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100240-20-8 | |

| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Fluorophenyl Piperidine Hydrochloride and Its Analogues

Approaches to Piperidine (B6355638) Ring Formation with Fluorophenyl Moieties

The construction of the piperidine ring functionalized with a fluorophenyl group can be achieved through various synthetic strategies. These approaches often involve either the formation of the piperidine ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring.

Stereoselective Synthesis of Fluorophenyl Piperidines

Achieving the desired stereochemistry is a crucial aspect of synthesizing biologically active molecules. Stereoselective methods for producing fluorophenyl piperidines often employ chiral auxiliaries, catalysts, or starting materials to control the spatial arrangement of substituents on the piperidine ring.

One notable approach involves the asymmetric conjugate addition of a chiral α,β-unsaturated amido ester with an N-substituted malonamide. This key step facilitates the synthesis of intermediates like (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, a precursor for potent antidepressants. researchgate.net Another strategy utilizes a stereoselective ring expansion of prolinol to generate the substituted piperidine ring. researchgate.net Furthermore, a highly enantioselective tandem Michael/ring-closure reaction has been developed using a chiral N,N′-dioxide–Yb(OTf)3 complex, yielding substituted chiral glutarimides which are precursors to fluorophenyl piperidines with high diastereo- and enantioselectivities. researchgate.net

The direct C-H functionalization of piperidines offers an alternative route. By employing rhodium-catalyzed reactions of donor/acceptor carbenes, site-selective and stereoselective functionalization at the C2, C3, and C4 positions of the piperidine ring can be achieved, controlled by the choice of catalyst and protecting groups. nih.govresearchgate.net For instance, indirect methods involving cyclopropanation of N-Boc-tetrahydropyridine followed by reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) have been successful in preparing 3-substituted analogues. nih.govresearchgate.net

Asymmetric Hydrogenation Techniques in Piperidine Synthesis

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines from prochiral precursors like pyridinium (B92312) salts or fluorinated pyridines. This technique often relies on chiral metal catalysts to deliver hydrogen in a stereocontrolled manner.

A rhodium-catalyzed transfer hydrogenation of pyridinium salts in the presence of a chiral primary amine and formic acid induces chirality in the resulting piperidine ring. dicp.ac.cn This method is particularly useful for synthesizing chiral fluoropiperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn Another approach involves the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, which yields piperidine derivatives with two adjacent stereocenters. dicp.ac.cn

Heterogeneous hydrogenation of readily available and inexpensive fluoropyridines provides a direct and robust method for producing a wide range of (multi)fluorinated piperidines with cis-selectivity. nih.gov This protocol demonstrates chemoselectivity, allowing for the reduction of fluoropyridines while tolerating other aromatic systems. nih.gov Furthermore, enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine has been synthesized on a large scale via rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. semanticscholar.org

| Catalyst System | Substrate | Product | Key Features |

| Rhodium/Chiral Amine | Pyridinium Salts | Chiral Piperidines | Transfer hydrogenation, no H2 gas required. dicp.ac.cn |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium Salts | Chiral Piperidines | Creates two contiguous stereocenters. semanticscholar.org |

| Palladium (heterogeneous) | Fluoropyridines | cis-Fluorinated Piperidines | Robust, chemoselective reduction. nih.gov |

| Rhodium/Proprietary Ligand | Tetrasubstituted Fluoroalkene | Enantiomerically Pure Piperidine | High regioselectivity and enantioselectivity. semanticscholar.org |

Multi-step Organic Transformations in Fluorophenyl Piperidine Synthesis

The synthesis of complex fluorophenyl piperidine structures often necessitates multi-step reaction sequences. These transformations allow for the gradual construction and functionalization of the target molecule, providing access to a diverse range of analogues.

A common strategy involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a subsequent reduction to yield enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn This three-step process has been successfully applied to the formal syntheses of clinically used drugs. acs.orgsnnu.edu.cn Another multi-step approach begins with a Grignard reaction on N-protected 3-piperidone, followed by an elimination reaction, hydrogenation reduction, and chiral separation to obtain the desired (R)- or (S)-3-phenylpiperidine. google.com

Flow chemistry presents a modern paradigm for multi-step synthesis, enabling the seamless integration of several reaction steps into a continuous process. syrris.jp This methodology utilizes immobilized reagents and catalysts in packed columns, allowing for rapid optimization and high reproducibility in the synthesis of complex molecules. syrris.jp

Targeted Synthesis of 3-(3-Fluorophenyl)piperidine Hydrochloride and Related Structures

The specific synthesis of this compound often involves the preparation of the free base followed by salt formation. One synthetic route involves the reaction of N-protected 3-piperidone with a 3-fluorophenyl magnesium halide in a Grignard reaction to form a 3-hydroxy-3-(3-fluorophenyl)piperidine intermediate. google.com Subsequent reaction steps, including deprotection, can lead to the desired 3-(3-fluorophenyl)piperidine, which is then treated with hydrochloric acid to form the hydrochloride salt. nih.gov

The synthesis of related structures, such as analogues with different substitution patterns or additional functional groups, often follows similar multi-step strategies. For example, the synthesis of various 3-aryl piperidines can be achieved through a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine. acs.orgsnnu.edu.cn This method exhibits broad functional group tolerance, allowing for the synthesis of a library of enantioenriched 3-piperidines. acs.org

Impurity Profiling and Synthesis Strategies in Fluorophenyl Piperidine Production

The identification and control of impurities are critical in the manufacturing of active pharmaceutical ingredients (APIs). Impurities can arise from starting materials, intermediates, by-products, or degradation products.

Characterization of Novel Synthetic Impurities

During the synthesis of fluorophenyl piperidine derivatives, various impurities can be generated. For instance, in the synthesis of Paroxetine, a drug containing a 4-(4-fluorophenyl)piperidine (B1272349) moiety, an impurity identified as (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol can be formed from an unreacted intermediate. This impurity can also be a degradant of Paroxetine hydrochloride under acidic conditions. The synthesis and characterization of such potential impurities are crucial for developing analytical methods to monitor and control their levels in the final drug product.

The characterization of these impurities typically involves a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods to determine their purity.

| Impurity Name | Origin | Analytical Techniques |

| (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol | Unreacted intermediate, degradation | NMR, Mass Spectrometry |

| Various positional isomers and by-products | Side reactions during synthesis | Chromatography, NMR, MS |

Quality by Design (QbD) Principles in Fluorophenyl Piperidine Synthesis

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net While specific QbD frameworks for this compound are not extensively published, the principles can be applied to its synthesis to ensure consistent quality and yield. The goal is to move from a paradigm of "testing quality in" to "building quality in" by design. researchgate.net

The application of QbD to the synthesis of fluorophenyl piperidines would involve several key steps:

Defining the Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the final product, this compound. These attributes would include purity, isomeric purity (enantiomeric and diastereomeric), residual solvent levels, and physical properties like particle size.

Identifying Critical Process Parameters (CPPs): For a typical synthesis, which might involve the reduction of a corresponding substituted pyridine or a cyclization reaction, CPPs could include reaction temperature, pressure, catalyst type and loading, reagent stoichiometry, and reaction time. nih.gov For instance, in the hydrogenation of a 3-(3-fluorophenyl)pyridine (B15228348) precursor, the choice of catalyst (e.g., rhodium, ruthenium, or nickel-based) and reaction conditions can significantly impact the stereochemical outcome and yield. nih.govmdpi.com

Establishing a Design Space: Through a Design of Experiments (DoE) approach, the relationships between CPPs and CQAs are mapped out. This multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality is known as the design space. Operating within this space ensures that the final product will meet its QTPP.

Implementing a Control Strategy: This includes monitoring CPPs in real-time to ensure the process remains within the design space. For example, in-line spectroscopic methods could be used to monitor reaction completion and impurity formation.

The table below outlines a hypothetical QbD approach for the synthesis of this compound.

| QbD Element | Application to this compound Synthesis |

| Quality Target Product Profile (QTPP) | Purity: >99.5%; Specific enantiomer: >99% ee; Residual Solvents: |

| Critical Quality Attributes (CQAs) | Chemical Purity, Enantiomeric Purity, Yield, Crystal Form, Residual Catalyst. |

| Critical Process Parameters (CPPs) | Hydrogenation pressure, catalyst loading, reaction temperature, solvent choice, crystallization conditions. |

| Design Space | A defined range of temperature, pressure, and catalyst concentrations that consistently produces the desired product quality. |

| Control Strategy | In-process controls for reaction monitoring (e.g., HPLC, GC-MS), final product testing against specifications. |

By employing QbD principles, manufacturers can achieve a more robust and flexible manufacturing process, leading to a consistently high-quality product while potentially reducing costs. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the biological activity of this compound, medicinal chemists synthesize a variety of analogues. This process, known as derivatization, is central to understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. nih.govresearchgate.net

Substituent Scanning and Bioisosteric Replacements

Substituent scanning involves systematically altering substituents on a lead molecule to probe for beneficial interactions with a biological target. Bioisosteric replacement is a related strategy where an atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govyoutube.com

For the 3-(3-Fluorophenyl)piperidine scaffold, several positions are amenable to modification:

The Phenyl Ring: The fluorine atom at the 3-position can be moved to the 2- or 4-position, or replaced with other groups. Bioisosteric replacements for fluorine include other halogens (Cl, Br), a methyl group, a hydroxyl group, or a cyano group. youtube.com Each change modifies the electronic properties and size of the substituent, which can influence binding affinity.

The Piperidine Ring: Substituents can be introduced at various positions on the piperidine ring to explore the spatial requirements of the binding pocket.

The Piperidine Nitrogen: The nitrogen atom is a key site for derivatization, often involving acylation, alkylation, or arylation to introduce new functional groups.

The table below illustrates potential bioisosteric replacements for the 3-(3-Fluorophenyl)piperidine scaffold.

| Original Group | Position | Potential Bioisosteric Replacement(s) | Rationale |

| Hydrogen | Phenyl Ring (e.g., position 5) | Fluorine (F) | Modulate pKa, block metabolic oxidation. cambridgemedchemconsulting.com |

| Fluorine (F) | Phenyl Ring (position 3) | Chlorine (Cl), Methyl (CH₃), Cyano (CN) | Alter electronics and sterics. youtube.com |

| -CH₂- | Piperidine Ring | -NH-, -O-, -S- | Modify hydrogen bonding potential and conformation. youtube.com |

| Phenyl Ring | Scaffold Core | Pyridyl, Thienyl, or other heterocycles | Introduce hydrogen bond donors/acceptors, alter solubility. nih.gov |

The strategic introduction of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability or binding affinity. nih.gov Similarly, replacing a phenyl ring with a heteroaromatic ring can introduce new interactions with the target protein and improve properties like solubility. nih.gov

Coupling Reactions and Deprotection Strategies

The synthesis of derivatized analogues of 3-(3-Fluorophenyl)piperidine often relies on modern cross-coupling reactions and robust protection/deprotection strategies.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki Coupling: This reaction can be used to couple an aryl boronic acid with an aryl halide. For instance, a bromo-substituted phenylpiperidine derivative could be coupled with various aryl boronic acids to introduce diverse substituents on the phenyl ring. acs.org

Sonogashira Coupling: This method allows for the coupling of a terminal alkyne with an aryl or vinyl halide, enabling the introduction of alkynyl groups. acs.org

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, for example, by coupling an aryl halide with the piperidine nitrogen.

Deprotection Strategies: During a multi-step synthesis, it is often necessary to protect reactive functional groups, such as the piperidine nitrogen, to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines due to its stability under many reaction conditions and its ease of removal.

A general synthetic sequence for derivatization might involve:

Protection of the piperidine nitrogen of a 3-(3-Fluorophenyl)piperidine precursor with a Boc group.

Functionalization of the phenyl ring or another position using a coupling reaction.

Deprotection of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final amine. nih.gov The use of HCl in the final step can directly afford the desired hydrochloride salt.

The choice of coupling reaction and protection strategy is dictated by the specific analogue being synthesized and the compatibility of the reagents with other functional groups in the molecule. These methods provide a flexible and powerful platform for generating diverse libraries of compounds for SAR exploration. nih.gov

Spectroscopic and Diffraction Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-(3-Fluorophenyl)piperidine hydrochloride, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while advanced NMR experiments can reveal detailed conformational dynamics.

¹H NMR and ¹³C NMR Applications in Fluorophenyl Piperidine (B6355638) Research

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of fluorophenyl piperidine derivatives. researchgate.net The chemical shifts (δ) in the spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's atomic arrangement. youtube.com

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring typically appear as a series of complex multiplets in the upfield region, while the aromatic protons of the 3-fluorophenyl group are found further downfield. The presence of the electron-withdrawing fluorine atom influences the chemical shifts of the aromatic protons, and coupling between the fluorine and adjacent protons (³J(H-F)) and carbons can be observed. The proton on the nitrogen atom is often broadened due to chemical exchange and quadrupole effects and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. organicchemistrydata.org The carbon atoms of the piperidine ring resonate at higher field strengths compared to the aromatic carbons. The carbon atom attached to the fluorine (C-F) exhibits a large one-bond coupling constant (¹J(C-F)), which is a characteristic feature. The chemical shifts are also influenced by the protonation state of the piperidine nitrogen. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity/Coupling |

| Piperidine Ring Protons | ¹H | 1.5 - 3.5 | Multiplets |

| Aromatic Protons | ¹H | 6.8 - 7.5 | Multiplets, with H-F coupling |

| N-H Proton | ¹H | 8.0 - 10.0 | Broad singlet |

| Piperidine Ring Carbons | ¹³C | 25 - 55 | Singlets (in decoupled spectra) |

| Aromatic Carbons | ¹³C | 110 - 145 | Singlets, with C-F coupling |

| Carbon bonded to Fluorine | ¹³C | 160 - 165 | Doublet (due to ¹J(C-F)) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Investigation of Conformational Dynamics via NMR

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. acs.org In 3-(3-Fluorophenyl)piperidine, the 3-fluorophenyl substituent can occupy either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium through a process called ring inversion.

NMR spectroscopy is a powerful technique for studying these conformational dynamics. researchgate.net At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts are an average of the axial and equatorial environments. However, by lowering the temperature, it is possible to slow down this inversion process. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons (and carbons) can be resolved, allowing for the determination of the relative populations of the two conformers and the energy barrier for the ring inversion. For most 3-substituted piperidines, the conformer with the bulky substituent in the equatorial position is thermodynamically more stable. researchgate.net

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, techniques like Electrospray Ionization (ESI) are commonly used, which typically show a prominent peak for the protonated molecule [M+H]⁺. scielo.br

The fragmentation of protonated 3-(3-Fluorophenyl)piperidine in tandem mass spectrometry (MS/MS) experiments can provide valuable structural confirmation. The fragmentation pathways are influenced by the charge localization on the nitrogen atom and the stability of the resulting fragments. Common fragmentation patterns for piperidine derivatives involve the cleavage of bonds within the piperidine ring. researchgate.netxml-journal.net The loss of the fluorophenyl group or fragmentation of the aromatic ring can also occur.

Table 2: Predicted Key Mass Fragments for 3-(3-Fluorophenyl)piperidine

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 180.1183 | [M+H]⁺ (Protonated parent molecule) |

| 162.1083 | [M+H - H₂O]⁺ (Loss of water, if present as an adduct) |

| 96.0813 | [C₅H₁₀N]⁺ (Piperidine ring fragment after cleavage) |

| 95.0399 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Note: The fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.

The presence of the hydrochloride salt is typically confirmed by a broad absorption band in the region of 2400-2800 cm⁻¹, which corresponds to the N-H stretching vibration of the piperidinium (B107235) ion. chemicalbook.comnist.gov The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are found in the 1450-1600 cm⁻¹ region. A strong absorption band characteristic of the C-F bond stretch is expected in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Piperidinium N-H | Stretch | 2400 - 2800 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperidine) | Stretch | 2850 - 2950 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-F | Stretch | 1100 - 1300 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of 3-(3-Fluorophenyl)piperidine, single-crystal X-ray diffraction analysis can unambiguously confirm the molecular structure and reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding. mdpi.com

Studies on related fluorinated diphenidine (B1206869) derivatives have shown that the piperidine ring consistently adopts a chair conformation in the crystal structure. nih.goviucr.org The orientation of the substituted phenyl ring (axial or equatorial) is also determined. In the hydrochloride salt, a key feature of the crystal packing is often the hydrogen bond between the piperidinium N-H group and the chloride anion. nih.gov Other interactions, such as C-H···π interactions, may also play a role in stabilizing the crystal structure. nih.gov

Table 4: Representative Crystallographic Data for a Fluorinated Phenylpiperidine Derivative

| Parameter | Description | Typical Value |

| Crystal System | The symmetry of the unit cell | Monoclinic or Triclinic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/n, P-1 |

| Piperidine Conformation | The 3D shape of the piperidine ring | Chair |

| N-H···Cl distance (Å) | Length of the hydrogen bond to the chloride anion | 2.07 - 2.31 nih.gov |

| C-N Bond Length (Å) | The length of the carbon-nitrogen bonds in the piperidine ring | ~1.46 - 1.52 |

| C-C Bond Length (Å) | The length of the carbon-carbon bonds | ~1.50 - 1.54 (aliphatic), ~1.37 - 1.40 (aromatic) |

Note: The data presented are representative values from related structures and may vary for specific derivatives.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental in characterizing the intrinsic properties of a molecule. For this compound, these studies focus on the distribution of electrons and the molecule's inherent reactivity, which are governed by its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for this compound typically involve optimizing the molecular geometry to find the lowest energy conformation. These calculations can determine a variety of properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to compute the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential around the highly electronegative fluorine atom and a positive potential around the protonated nitrogen in the piperidine ring, highlighting key sites for intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative examples based on calculations for similar structures and may not reflect definitive experimental results.)

| Property | Calculated Value | Significance |

| Total Energy | -618.45 Hartrees | Represents the total electronic and nuclear energy of the molecule in its optimized geometry. |

| HOMO Energy | -8.2 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy available orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains a flexible ring and a polar substituent, the choice of method is crucial.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid DFT functional that often provides a good balance of accuracy and efficiency for organic molecules.

MP2 and MP4 (Møller-Plesset perturbation theory of the second and fourth order) are post-Hartree-Fock methods that include electron correlation effects more explicitly than standard DFT. These methods can be more accurate for non-covalent interactions but are also more computationally demanding.

QCISD (Quadratic Configuration Interaction with Single and Double excitations) is another high-level method that provides a very accurate description of electron correlation.

B2PLYP is a double-hybrid DFT functional that mixes in a portion of MP2 correlation, often leading to improved accuracy for various chemical properties.

The selection of a computational method for this compound would involve a trade-off between the desired accuracy for properties like reaction barriers or interaction energies and the computational resources available. For larger systems or longer simulations, more efficient methods like B3LYP are often preferred.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding how it interacts with potential biological targets, such as receptors or enzymes.

In a typical MD simulation, the compound would be placed in a simulated biological environment (e.g., a lipid bilayer with water) along with its target protein. The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. This can reveal the preferred binding poses of the ligand, the stability of the ligand-protein complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) that mediate binding. These simulations can also shed light on the conformational changes that either the ligand or the protein may undergo upon binding.

Molecular Docking for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It is a faster, less computationally intensive method than MD simulations and is often used for virtual screening of large compound libraries. For this compound, docking studies can quickly generate plausible binding poses within the active site of a receptor. The results are typically scored based on the predicted binding affinity, which helps to rank different poses and even different ligands. Docking can identify key interactions, such as a potential hydrogen bond between the protonated piperidine nitrogen and a specific amino acid residue in the target protein.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Description | Illustrative Finding |

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds formed between the ligand and the protein. | Hydrogen bond between piperidine N-H and Aspartate residue; Pi-stacking between the fluorophenyl ring and a Phenylalanine residue. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The fluorophenyl group is buried in a hydrophobic pocket, while the piperidine ring is oriented towards the solvent-exposed region. |

Solvent Effects in Computational Modeling (e.g., Continuum Solvation Models)

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. In computational modeling, solvent effects can be treated either explicitly (by including individual solvent molecules in the simulation box, as in MD) or implicitly. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. These models are computationally efficient and can be used in conjunction with quantum chemical calculations to provide a more realistic assessment of molecular properties in solution. For this compound, a continuum model would account for the stabilizing effect of a polar solvent (like water) on the charged hydrochloride salt.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical methods can be employed to explore the potential chemical reactions of this compound. By mapping out the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy species that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, these methods could be used to study the mechanism of N-dealkylation or other metabolic transformations that the compound might undergo. Such studies are crucial for understanding the potential metabolic fate of the compound in a biological system.

Mechanism of Action and Biological Targets

While the specific biological targets of 3-(3-Fluorophenyl)piperidine hydrochloride itself are not extensively detailed in the provided search results, the broader class of fluorophenylpiperidine derivatives is known to interact with various biological systems. For example, derivatives of 4-(4-fluorophenyl)piperidine (B1272349) are known to be intermediates in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine, suggesting an interaction with the serotonin transporter. chemicalbook.com The introduction of a fluorophenyl group can be critical for the desired biological activity, as seen in various inhibitors where this moiety is essential for fitting into the binding pocket of the target protein. nih.gov

Structure Activity Relationship Sar and Mechanism of Interaction Studies

Elucidation of Structural Determinants for Biological Interaction

The piperidine (B6355638) ring is a fundamental structural element for the interaction of this class of compounds with various receptors. acs.orgnih.gov Studies on a range of piperidine and piperazine (B1678402) derivatives have highlighted the importance of this saturated heterocycle in conferring affinity for targets such as sigma receptors. acs.orgnih.gov In comparative studies, the replacement of a piperazine ring with a piperidine moiety has been shown to significantly influence affinity, suggesting that the piperidine structure is a critical component for activity at these sites. nih.gov

The position of the substituent on the phenyl ring is also a crucial factor. The 'meta' substitution (position 3) of the fluorine atom in 3-(3-Fluorophenyl)piperidine hydrochloride influences the molecule's conformational flexibility and its ability to fit into the binding pockets of its target proteins. Furthermore, the presence of a halogen, such as fluorine, on the phenyl ring can modulate the compound's lipophilicity and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with the receptor. For instance, in a series of N-aryl-N'-methylguanidines, the replacement of a 3-iodo substituent with a 3-trifluoromethyl group, which is also an electron-withdrawing group, resulted in a nearly two-fold increase in binding affinity at the PCP binding site of the NMDA receptor. nih.gov

Investigations of Discriminative Stimulus Effects in Preclinical Models (Comparative Studies)

In rats trained to discriminate TFMPP from saline, the stimulus effects were shown to be dose-dependent and likely mediated by a 5-HT1-related mechanism. nih.gov Similarly, MCPP has been established as an effective discriminative stimulus, with its effects generalizing to other serotonergic agents like TFMPP. nih.gov These findings with phenylpiperazine analogs suggest that the discriminative stimulus properties of phenyl-substituted piperidines and piperazines are often linked to their activity at serotonin (B10506) receptors. Given the structural similarity, it is plausible that this compound could elicit comparable discriminative stimulus effects, potentially mediated by serotonergic or other neurotransmitter systems it interacts with.

Receptor Pharmacology of Fluorophenyl Piperidine Derivatives

The interaction of fluorophenyl piperidine derivatives with various receptors and transporters is a key aspect of their pharmacological profile.

Research has demonstrated that fluorophenyl piperidine and piperazine derivatives can exhibit significant binding affinities for a range of targets, including the dopamine (B1211576) transporter (DAT), sigma receptors (σ1 and σ2), and to some extent, NMDA receptors.

The substitution of a carbazole (B46965) ring system with a bis-(4'-fluorophenyl)amine moiety in one study led to the discovery of a novel series of compounds with improved binding affinity and selectivity for the DAT. nih.gov The most potent compound in this series displayed a high affinity for the rat caudate-putamen DAT, with a Ki value of 17.6 nM. nih.gov This highlights the favorable contribution of the fluorophenyl group to DAT binding.

In the realm of sigma receptors, piperidine-based compounds have shown high affinity, particularly for the σ1 subtype. acs.orgnih.govnih.govuniba.itrsc.org The piperidine moiety itself is considered a critical structural element for this high affinity. acs.orgnih.gov For example, one study reported a piperidine derivative with a Ki value of 3.2 nM for the σ1 receptor. nih.govrsc.org The selectivity for σ1 over σ2 receptors is also a notable feature of many piperidine derivatives. nih.govuniba.it

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is regulated by multiple binding sites, including an allosteric modulator site. nih.gov While direct evidence for allosteric modulation by this compound is limited, the broader class of compounds acting at the NMDA receptor often exerts its effects through such mechanisms. The NMDA receptor's function is crucial for synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological disorders. nih.govnih.gov

Dopamine Transporter (DAT): As previously mentioned, fluorophenyl piperidine analogs have been shown to be potent ligands for the dopamine transporter. nih.gov By binding to DAT, these compounds can inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of action of dopamine. This mechanism is characteristic of many psychostimulant and antidepressant drugs.

NMDA Receptors: The NMDA receptor is another potential target for fluorophenyl-containing compounds. nih.govresearchgate.net The open channel of the NMDA receptor has a binding site (the PCP site) where certain molecules can bind and modulate ion flow. nih.govresearchgate.net Structure-activity relationship studies on related compounds have shown that substituents on the phenyl ring can significantly influence binding affinity at this site. nih.gov

Advanced Analytical Techniques for Research and Characterization

Chromatographic Methods

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominent methods used.

HPLC and UPLC are powerful techniques for the quantification and purity assessment of 3-(3-Fluorophenyl)piperidine hydrochloride. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the compound's polarity and the presence of a UV-absorbing phenyl group, reverse-phase HPLC with UV detection is the most common approach.

Detailed research on analogous piperidine (B6355638) derivatives demonstrates the utility of C18 columns for analysis. nih.govgoogle.com A typical mobile phase consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The use of UPLC, which employs smaller particle size columns (typically <2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC.

For compounds like 3-aminopiperidine which lack a strong chromophore, a derivatization step is necessary to enable UV detection. google.com A common method involves reacting the piperidine's secondary amine with a UV-active agent like benzoyl chloride. google.com However, for this compound, the inherent UV absorbance of the fluorophenyl group often makes derivatization unnecessary for detection purposes.

A representative HPLC method for a library of piperidine derivatives involved a gradient elution, starting with a high percentage of aqueous mobile phase and increasing the organic phase concentration over time to elute more hydrophobic compounds. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Piperidine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 | nih.govgoogle.com |

| Mobile Phase A | 0.1% TFA in Water | nih.gov |

| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |

| Gradient | 5% to 95% B over 8 minutes | nih.gov |

| Detection | UV Spectrophotometry (220-300 nm) | google.com |

| Derivatization Agent | Benzoyl Chloride (if needed for sensitivity) | google.com |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a polar compound like this compound, direct analysis by GC is challenging due to its low volatility and potential for peak tailing on standard columns. Therefore, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior. nih.gov

The secondary amine of the piperidine ring is the primary site for derivatization. Acylation using fluorinated anhydrides is a common and effective strategy. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the amine to form a less polar, more volatile fluorinated amide derivative. nih.gov This process enhances thermal stability and allows for sensitive detection using either a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS). nih.gov

The choice of derivatizing agent can influence the retention time and mass spectral fragmentation pattern, which is crucial for identification when using GC-MS. nih.gov The analysis is typically performed on a low-polarity capillary column, such as one with a 5% phenyl / 95% methyl silicone stationary phase. unodc.org

Table 2: Common Derivatizing Agents for GC Analysis of Amine Compounds

| Derivatizing Agent | Abbreviation | Resulting Derivative | Source |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl derivative | nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl derivative | nih.gov |

Spectrophotometric Methods

Spectrophotometric methods measure the interaction of electromagnetic radiation with the analyte and are fundamental for both quantitative analysis and structural characterization.

UV/Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV-visible range. The this compound molecule contains a fluorophenyl group, which serves as an effective chromophore. The piperidine ring itself does not absorb significantly in the typical UV range (200-400 nm). nist.gov

The analysis of related aromatic piperazine (B1678402) compounds, such as 1-(3-Fluorophenyl)piperazine, shows characteristic UV absorbance maxima around 244 nm and 279 nm. caymanchem.com It is anticipated that this compound would exhibit a similar UV absorption profile, dominated by the electronic transitions within the fluorophenyl ring. This property allows for its direct quantification in solution using the Beer-Lambert law and serves as the principle behind UV detection in HPLC. google.com The technique can also be used to monitor reaction kinetics, for instance, by observing changes in absorbance over time during a chemical reaction involving the piperidine moiety. researchgate.net

Spectrofluorometry is an analytical technique that measures the fluorescence emitted from a sample after it has absorbed light. It is often significantly more sensitive than absorption spectrophotometry. While the native fluorescence of this compound is not expected to be strong, its analytical utility can be vastly improved through derivatization with a fluorogenic reagent. nih.gov

A well-established method for the fluorometric determination of amine-containing compounds involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as β-mercaptoethanol. nih.gov This reaction forms a highly fluorescent isoindole derivative. The reaction is typically carried out in a basic buffer solution (e.g., borate (B1201080) buffer). nih.gov This derivatization approach has been successfully applied to various pharmaceutical compounds containing primary or secondary amine groups. nih.gov For 3-(3-Fluorophenyl)piperidine, this method would provide a highly sensitive and selective means of quantification, with typical excitation and emission wavelengths around 340 nm and 450 nm, respectively, for the resulting derivative. nih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that complements HPLC and GC. analyticaltoxicology.com It offers advantages such as high separation efficiency, short analysis times, and extremely low consumption of samples and reagents, aligning it with the principles of green chemistry. mdpi.com Separation in CE is based on the differential migration of charged species in an electrolyte-filled capillary under the influence of a high-voltage electric field. researchgate.net

As this compound is a cationic salt, it is well-suited for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. analyticaltoxicology.com In CZE, analytes are separated based on their charge-to-size ratio. The analysis would be conducted in a fused-silica capillary using a background electrolyte (BGE), such as a phosphate (B84403) or borate buffer, to control the pH and ionic strength. researchgate.net

For more hydrophobic analogues, or to modify selectivity, Non-Aqueous Capillary Electrophoresis (NACE) can be employed. mdpi.com NACE uses organic solvents instead of water in the BGE, which can enhance the solubility of nonpolar analytes. mdpi.com Detection in CE is most commonly performed using a UV detector integrated into the instrument, leveraging the compound's native UV absorbance. researchgate.net

Table 3: General Parameters for Capillary Electrophoresis Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | analyticaltoxicology.com |

| Capillary | Fused-Silica | researchgate.net |

| Background Electrolyte (BGE) | Phosphate or Borate Buffer | researchgate.net |

| Applied Voltage | 15-30 kV | researchgate.net |

| Injection | Hydrodynamic or Electrokinetic | researchgate.net |

| Detection | UV Detector | researchgate.net |

Electrochemical Methods

Electrochemical methods offer a powerful suite of techniques for investigating the redox properties of molecules, which can be invaluable for understanding metabolic pathways, degradation mechanisms, and for developing novel sensors. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from the general characteristics of piperidine derivatives and related aromatic amines.

The electrochemical fluorination of various piperidine derivatives has been a subject of research, primarily focusing on the synthesis of perfluorinated compounds. scilit.com These studies provide a foundational understanding of how the piperidine ring behaves under specific electrochemical conditions.

The oxidation of the piperidine moiety itself can be complex. The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of various products. The presence of the 3-fluorophenyl group significantly influences the electronic properties of the piperidine ring. The fluorine atom, being highly electronegative, can affect the oxidation potential of the molecule.

Cyclic Voltammetry (CV) would be a primary technique to investigate the electrochemical properties of this compound. A typical CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. This would reveal the oxidation and reduction potentials of the compound, providing insights into its electronic structure and reactivity. The electrochemical oxidation of piperidine carbamate (B1207046) has been studied, indicating that the nitrogen-containing ring can undergo oxidation processes. researchgate.net It is plausible that the nitrogen in the piperidine ring of this compound would be the primary site of oxidation. The potential at which this occurs would be influenced by the electron-withdrawing nature of the 3-fluorophenyl substituent.

Further electrochemical studies could involve techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) to enhance sensitivity for potential quantitative applications. The electrochemical behavior of piperine, another compound containing a piperidine ring, has been evaluated and compared to known antioxidants, demonstrating the utility of electrochemical techniques in assessing the redox properties of such molecules. nih.gov

Quantitative Analysis Methodologies

Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For a non-chromophoric compound like a simple piperidine, derivatization might be necessary to introduce a UV-absorbing or fluorescent tag. nih.govnih.gov However, the presence of the phenyl ring in this compound provides a chromophore, allowing for direct detection using a UV detector.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A validated HPLC-UV method for the analysis of this compound would typically involve the following parameters:

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). google.com |

| Detection | UV detector, wavelength set to the absorption maximum of the fluorophenyl group (e.g., around 254-264 nm). google.com |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) google.com |

Method validation would be performed according to ICH guidelines and would include assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For instance, linearity might be established over a concentration range of 0.5 to 100 µg/mL with a high correlation coefficient (R² > 0.999). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.com This technique combines the separation power of LC with the mass-analyzing capability of MS/MS, providing excellent specificity through the monitoring of specific precursor-to-product ion transitions.

The analysis of related piperazine designer drugs by LC-MS has demonstrated the power of this technique for sensitive and specific quantification. nih.gov An LC-MS/MS method for this compound would typically be developed in positive electrospray ionization (ESI) mode, as the piperidine nitrogen is readily protonated.

Key parameters for an LC-MS/MS method would include:

| Parameter | Typical Value/Condition |

| LC System | UPLC or HPLC system |

| Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with an additive like formic acid to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) bioanalysis-zone.com |

| Scan Type | Multiple Reaction Monitoring (MRM) for QqQ; Full scan or targeted MS/MS for HRMS |

| Precursor Ion (Q1) | [M+H]⁺ of 3-(3-Fluorophenyl)piperidine |

| Product Ion (Q3) | Specific fragment ions generated by collision-induced dissociation |

The development of such a method would involve optimizing the MS parameters (e.g., collision energy, declustering potential) to achieve the most stable and intense signal for the selected MRM transitions. The use of an internal standard, structurally similar to the analyte, is crucial for accurate quantification in biological matrices to compensate for matrix effects and variations in sample processing. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Fluorophenyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is required if aerosolization occurs .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified reference standards (e.g., Cayman Chemical’s analytical standards) .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on aromatic proton signals (δ 6.8–7.4 ppm) and the piperidine ring (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 239.7 for [M+H]) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological effects of 3-(3-Fluorophenyl)piperidine derivatives?

- Methodological Answer :

- Dose-Response Studies : Compare ED values across in vitro (e.g., receptor binding assays) and in vivo models (e.g., rodent discriminative stimulus tests) to identify species-specific responses .

- Metabolite Profiling : Use LC-MS/MS to assess active metabolites that may contribute to observed discrepancies (e.g., fluorophenyl ring oxidation products) .

- Receptor Selectivity Panels : Screen against a panel of CNS targets (e.g., NMDA, σ-1 receptors) to clarify off-target interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reaction Optimization :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane/NaOH biphasic system | |

| Temperature | 0–5°C for fluorophenyl coupling | |

| Catalyst | Pd/C for hydrogenation steps |

- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) followed by recrystallization in ethanol .

- Yield Enhancement : Introduce microwave-assisted synthesis for reduced reaction times and higher purity .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent Models :

- Forced Swim Test (FST) : Assess antidepressant-like activity via immobility time reduction (dose range: 5–20 mg/kg, i.p.) .

- Rotarod Test : Evaluate motor coordination deficits as a proxy for NMDA receptor antagonism .

- Zebrafish Models : High-throughput screening for CNS activity using locomotor response assays .

Data Analysis and Interpretation

Q. How should researchers address variability in stability data for this compound under different storage conditions?

- Methodological Answer :

- Stability Studies :

| Condition | Degradation Threshold | Key Degradants |

|---|---|---|

| 25°C, 60% RH | >5% after 6 months | 3-Fluorobenzoic acid |

| 2–8°C, desiccated | <2% after 12 months | None detected |

- Statistical Tools : Apply ANOVA to compare batch-to-batch variability and identify outliers due to moisture ingress .

Q. What computational methods can predict the SAR of 3-(3-Fluorophenyl)piperidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.